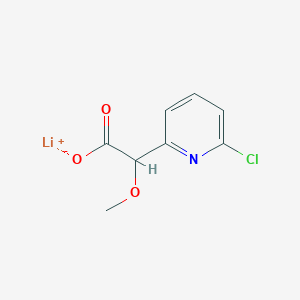

Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate is a chemical compound that is used in scientific research for its potential therapeutic effects. This compound is a derivative of lithium, a well-known mood stabilizer that is used to treat bipolar disorder. Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate has been shown to have similar effects to lithium, but with fewer side effects. In

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically distinct fragments using a metal catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. Lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate serves as a readily prepared and environmentally benign organoboron reagent in SM coupling reactions . Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound plays a crucial role in these reactions.

Antiproliferative Activity

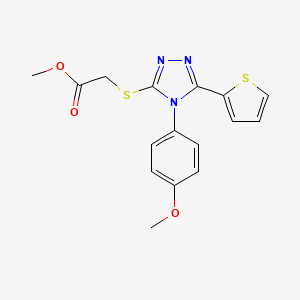

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, including our compound of interest, were synthesized and evaluated for their biological activity. Among them, compound 10 (with an unsubstituted amidino group) and compound 14 (containing a 2-imidazolinyl amidino group) displayed strong antiproliferative activity against colon carcinoma cells (IC50 values of 0.4 μM and 0.7 μM, respectively). These findings highlight the potential of our compound in cancer research .

Antiviral Activity

Compound 7 (a bromo-substituted derivative) and compound 17 (para-cyano-substituted) exhibited selective but moderate activity against respiratory syncytial virus (RSV). These results suggest that lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate could be explored further as an antiviral agent .

PI3K-AKT Pathway Modulation

The PI3K-AKT pathway plays a crucial role in tumorigenesis and disease progression. Abnormal activation of this pathway is associated with poor prognosis. Although not directly studied for our compound, understanding its potential impact on this pathway could be relevant for drug discovery .

Synthetic Organic Chemistry

Heterocyclic nitrogen compounds, including imidazo[4,5-b]pyridines, find applications in synthetic organic chemistry. Researchers use them as building blocks for designing novel biologically active molecules. Our compound’s unique structure may contribute to diverse synthetic pathways .

Metal-Free C–C Bond Cleavage

N-(Pyridin-2-yl)amides, a class of compounds related to our target, were synthesized via metal-free C–C bond cleavage. While our compound itself was not directly investigated, this synthetic approach highlights the versatility of related structures in organic synthesis .

properties

IUPAC Name |

lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.Li/c1-13-7(8(11)12)5-3-2-4-6(9)10-5;/h2-4,7H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOBVHAWCZLNOC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(C1=NC(=CC=C1)Cl)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClLiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2708441.png)

![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2708444.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2708452.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)

![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)

![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)